Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
BENZYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2-b]furan core, followed by the introduction of the sulfonamido group and the benzyl ester. Common reagents used in these steps include sulfonyl chlorides, benzyl alcohol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamido and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have bioactive properties that make it useful in the development of pharmaceuticals or as a probe in biological studies.
Industry: The compound could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which BENZYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphtho[1,2-b]furan derivatives and sulfonamido-containing molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of BENZYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C30H27NO5S |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
benzyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C30H27NO5S/c1-18-14-19(2)29(20(3)15-18)37(33,34)31-26-16-25-27(30(32)35-17-22-10-6-5-7-11-22)21(4)36-28(25)24-13-9-8-12-23(24)26/h5-16,31H,17H2,1-4H3 |
InChI Key |
MDYVTEGYLPOSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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